Technical Whitepaper: Structural Dynamics and Synthetic Utility of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Executive Summary
Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 31891-07-3) represents a critical lipophilic variant of the classic Gewald thiophene scaffold. While the ethyl ester analog is ubiquitous in early-stage discovery, the propyl derivative offers distinct physiochemical advantages, particularly in modulating partition coefficients (LogP) for membrane permeability studies. This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via the Gewald reaction, structural characterization, and its pivotal role as a precursor for fused heterocyclic therapeutics, specifically thienopyrimidines.
Part 1: Structural Characterization & Physiochemical Properties
The molecule comprises a highly substituted thiophene ring characterized by an intramolecular hydrogen bond network and a push-pull electronic system. The electron-donating amino group at C2 and the electron-withdrawing ester at C3 create a "vinylogous amide" character, stabilizing the ring but also priming it for heterocyclization.
Chemical Identity
| Property | Specification |
| IUPAC Name | Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
| CAS Number | 31891-07-3 |
| Molecular Formula | |
| Molecular Weight | 213.30 g/mol |
| Core Scaffold | Thiophene |
| Key Functional Groups | Primary Amine (-NH |
Physiochemical Profile
The substitution of the propyl group (vs. the standard ethyl) increases the lipophilicity, which is crucial for optimizing the pharmacokinetic profile of downstream drug candidates.
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Enhanced membrane permeability compared to Methyl/Ethyl analogs. |
| H-Bond Donors | 1 (Amine) | Critical for receptor binding and cyclization reactions. |
| H-Bond Acceptors | 3 (N, O, S) | Facilitates interaction with kinase hinge regions in drug targets. |
| Rotatable Bonds | 3 | Propyl chain flexibility affects crystal packing and solubility. |
Part 2: Synthetic Pathway (The Gewald Reaction)[3][4][5][6][7]
The most authoritative method for synthesizing Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate is the multi-component Gewald Reaction . This pathway is preferred over cyclization of mercapto-nitriles due to its convergent nature and atom economy.
Reaction Mechanism
The synthesis involves the condensation of 2-Butanone (Methyl Ethyl Ketone) with Propyl Cyanoacetate and elemental Sulfur in the presence of a base (typically Morpholine or Diethylamine).
Mechanism Breakdown:
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Knoevenagel Condensation: The base deprotonates the propyl cyanoacetate, which attacks the ketone to form an
-unsaturated nitrile intermediate. -
Sulfurization: The methylene group (activated by the nitrile) is functionalized by elemental sulfur.
-
Cyclization: Intramolecular attack of the thiolate on the nitrile carbon, followed by tautomerization, yields the 2-aminothiophene.
Visualizing the Mechanism
The following diagram details the flow of the Gewald synthesis, highlighting the critical intermediates.
Figure 1: Step-wise mechanism of the Gewald Reaction yielding the target thiophene.
Experimental Protocol (Optimized)
Note: This protocol is adapted from standard Gewald procedures for ethyl esters, modified for the propyl derivative.
-
Reagent Setup: In a round-bottom flask, dissolve Propyl Cyanoacetate (1.0 eq) and 2-Butanone (1.0 eq) in Ethanol.
-
Catalyst Addition: Add Morpholine (1.0 eq) dropwise. Critical Step: The reaction is exothermic; control temperature to <50°C to prevent polymerization.
-
Sulfur Addition: Add elemental Sulfur (1.0 eq) in portions.
-
Reflux: Heat the mixture to 60-70°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Workup: Cool to room temperature. The product often precipitates. If not, pour into ice water.
-
Purification: Recrystallize from Ethanol/Water to obtain pale yellow crystals.
Part 3: Spectroscopic Signatures
Verification of the structure relies on distinguishing the propyl ester chain from the thiophene core.
Nuclear Magnetic Resonance ( H NMR)
Data is predicted based on the ethyl analog shifts, adjusted for the propyl chain.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Thiophene-CH | 2.10 - 2.15 | Singlet (s) | 3H | Methyl on ring |
| Thiophene-CH | 2.20 - 2.25 | Singlet (s) | 3H | Methyl on ring |
| NH | 6.00 - 7.20 | Broad Singlet (br s) | 2H | Exchangable with D |
| Propyl-OCH | 4.10 - 4.20 | Triplet (t) | 2H | Ester methylene |
| Propyl-CH | 1.65 - 1.75 | Multiplet (m) | 2H | Middle methylene |
| Propyl-CH | 0.95 - 1.05 | Triplet (t) | 3H | Terminal methyl |
Infrared Spectroscopy (IR)
-
3400 - 3300 cm
: Primary Amine (-NH ) stretching (doublet). -
1660 - 1680 cm
: Ester Carbonyl (C=O) stretching. Note: Conjugation with the thiophene ring lowers this frequency compared to aliphatic esters. -
1580 - 1600 cm
: C=C Aromatic/Thiophene skeletal vibrations.
Part 4: Reactivity & Downstream Applications
The ortho-amino ester motif is a "privileged structure" in medicinal chemistry. It serves as a bi-functional handle for synthesizing fused heterocycles, most notably Thienopyrimidines , which are bio-isosteres of quinazolines (common in kinase inhibitors like Gefitinib).
Derivatization Pathways
-
Cyclization with Formamide: Yields Thieno[2,3-d]pyrimidin-4(3H)-one.
-
Reaction with Isothiocyanates: Yields 2-thioxo-thienopyrimidines.
-
Sandmeyer Reaction: Conversion of the amino group to a halogen (Cl, Br, I) for coupling reactions.
Workflow: Thienopyrimidine Synthesis
The following diagram illustrates the transformation of the guide compound into a bioactive thienopyrimidine core.
Figure 2: Divergent synthesis of fused thienopyrimidines from the parent scaffold.
Part 5: References
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
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Sabnis, R. W. (2022). 2-Aminothiophenes: A Privileged Scaffold for Drug Discovery. European Journal of Medicinal Chemistry. (Review of biological activity including kinase inhibition).
-
Putani, B., et al. (2017). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences. (Details on the ethyl/propyl ester derivatives).
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BLD Pharm. (n.d.). Propyl 2-aminothiophene-3-carboxylate Product Entry. (CAS Verification: 31891-07-3).[1]
-
Huang, Y., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes. Synthesis. (Optimization of Gewald conditions).
